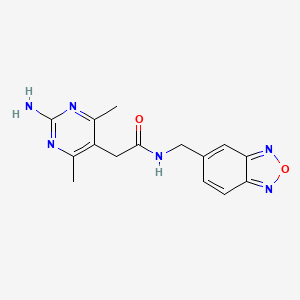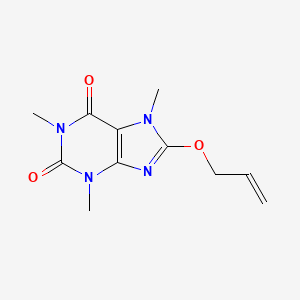
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate, also known as MPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPBA is a derivative of phenylbutyric acid and has been studied for its potential therapeutic effects and its use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been shown to modulate the expression of genes involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of oxidative stress and inflammation in the brain. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. However, this compound can be difficult to synthesize and purify, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of 4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations in laboratory experiments.
Méthodes De Synthèse
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate can be synthesized through a multi-step process that involves the reaction of phenylacetylene with morpholine, followed by the addition of acetic anhydride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate has been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(4-morpholin-4-yl-1-phenylbut-2-ynyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-14(18)20-16(15-6-3-2-4-7-15)8-5-9-17-10-12-19-13-11-17/h2-4,6-7,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIACOEMRUNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#CCN1CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

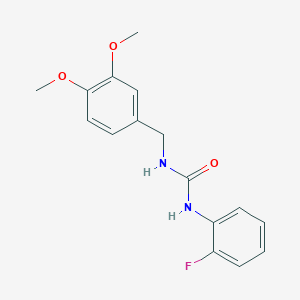
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
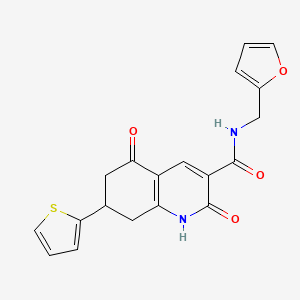
![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
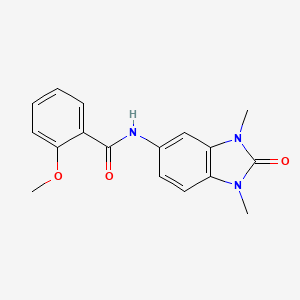
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
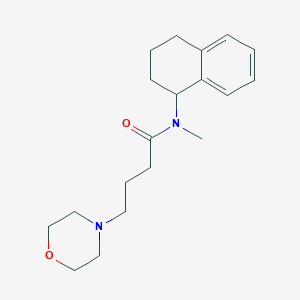
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
